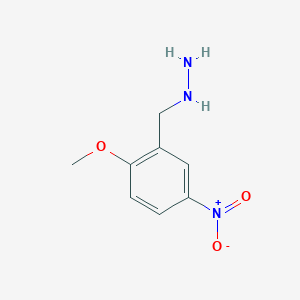![molecular formula C8H7F3N2O2 B13599168 2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid CAS No. 1270310-66-1](/img/structure/B13599168.png)
2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction can be catalyzed by palladium and involves the coupling of a boronic acid derivative with a halogenated pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The aminoacetic acid moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid is unique due to the presence of both the trifluoromethyl group and the aminoacetic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
1270310-66-1 |
|---|---|
Molecular Formula |
C8H7F3N2O2 |
Molecular Weight |
220.15 g/mol |
IUPAC Name |
2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)4-1-2-5(13-3-4)6(12)7(14)15/h1-3,6H,12H2,(H,14,15) |
InChI Key |
HMLWDIKKIBAGBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


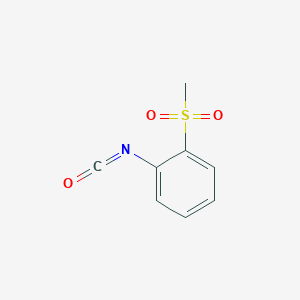


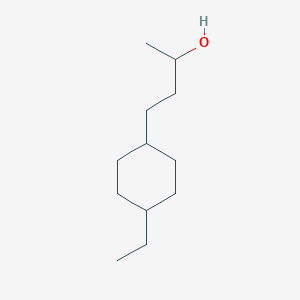
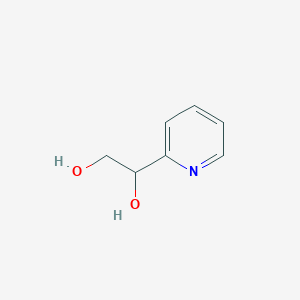
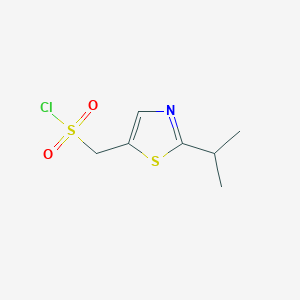
aminehydrochloride](/img/structure/B13599133.png)
![1-[(2-Chloro-3-methylphenyl)methyl]piperazine](/img/structure/B13599136.png)
![[3-(Pyrazin-2-yloxy)propyl]amine](/img/structure/B13599138.png)
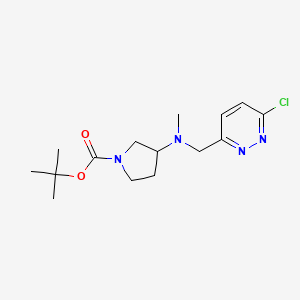
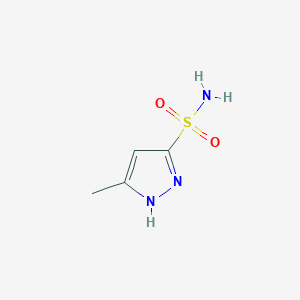
![2,2-dicyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13599156.png)

